molecular formula C7H16ClNOS B1361394 Acetylthiocholine chloride CAS No. 6050-81-3

Acetylthiocholine chloride

Cat. No.: B1361394
CAS No.: 6050-81-3
M. Wt: 197.73 g/mol
InChI Key: GZYVLKKMMDFCKR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetylthiocholine chloride is a biochemical reagent commonly used in scientific research. It is a colorless to pale yellow crystalline compound that is soluble in water. This compound is primarily used as a substrate for cholinesterase enzymes, which are responsible for the hydrolysis of acetylcholine and acetylthiocholine .

Mechanism of Action

Acetylthiocholine chloride acts as a substrate for acetylcholinesterase (AChE), an enzyme that plays an important physiological role in the neurotransmission process . Acetylcholinesterase catalyzes the breakdown of acetylcholine and of some other choline esters that function as neurotransmitters .

Safety and Hazards

Acetylthiocholine chloride can cause serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Biochemical Analysis

Biochemical Properties

Acetylthiocholine chloride plays a significant role in biochemical reactions, particularly as a substrate for cholinesterase enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes hydrolyze this compound to produce thiocholine and acetate. The interaction between this compound and cholinesterase enzymes is essential for studying neurotransmission processes and for the development of cholinesterase inhibitors used in treating diseases like Alzheimer’s .

Cellular Effects

This compound influences various cellular processes by acting as a substrate for cholinesterase enzymes. Its hydrolysis by acetylcholinesterase leads to the production of thiocholine, which can affect cell signaling pathways and gene expression. The compound’s impact on cellular metabolism is significant, as it helps regulate the levels of acetylcholine, a vital neurotransmitter involved in muscle contraction, memory, and cognition .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by acetylcholinesterase. The enzyme binds to this compound at its active site, leading to the cleavage of the ester bond and the formation of thiocholine and acetate. This reaction is crucial for terminating neurotransmission at cholinergic synapses, thereby regulating the levels of acetylcholine in the nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored at -20°C, but its activity can decrease over time if not stored properly. Long-term studies have shown that this compound can maintain its effectiveness in biochemical assays for extended periods, provided it is stored under optimal conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively serves as a substrate for cholinesterase enzymes, aiding in the study of enzyme kinetics and inhibition. At high doses, this compound can exhibit toxic effects, including the inhibition of cholinesterase activity, leading to an accumulation of acetylcholine and potential neurotoxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis and degradation of acetylcholine. It interacts with enzymes such as choline acetyltransferase and acetylcholinesterase, playing a crucial role in the regulation of acetylcholine levels. The compound’s hydrolysis by acetylcholinesterase is a key step in the metabolic pathway that ensures the proper functioning of cholinergic synapses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution is influenced by its interactions with cholinesterase enzymes, which are widely distributed in the nervous system and other tissues .

Subcellular Localization

This compound’s subcellular localization is primarily associated with cholinergic synapses, where it is hydrolyzed by acetylcholinesterase. The enzyme is concentrated at neuromuscular junctions and other cholinergic synapses, ensuring the efficient hydrolysis of this compound. This localization is crucial for the regulation of neurotransmission and the maintenance of acetylcholine levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylthiocholine chloride can be synthesized by reacting acetylcholine with thioacetic acid ethyl ester in the presence of ammonium chloride. The reaction produces this compound and ammonium acetate as by-products .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Acetylthiocholine chloride is unique due to its specific use in cholinesterase activity assays and its role in studying the inhibition of these enzymes. Unlike acetylcholine, which is rapidly broken down in the body, this compound is more stable and easier to handle in laboratory settings .

Properties

IUPAC Name

2-acetylsulfanylethyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NOS.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYVLKKMMDFCKR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90975910
Record name 2-Acetylthioethyltrimethylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26732613
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6050-81-3
Record name Acetylthiocholine chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6050-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, (2-mercaptoethyl)trimethyl-, chloride, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006050813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetylthioethyltrimethylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetylthioethyltrimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetylthiocholine chloride
Reactant of Route 2
Reactant of Route 2
Acetylthiocholine chloride
Reactant of Route 3
Reactant of Route 3
Acetylthiocholine chloride
Reactant of Route 4
Reactant of Route 4
Acetylthiocholine chloride
Reactant of Route 5
Reactant of Route 5
Acetylthiocholine chloride
Reactant of Route 6
Reactant of Route 6
Acetylthiocholine chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.